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Methyl 1-

hydroxycyclohexanecarboxylate

CAS No.: 6149-50-4

Cat. No.: B3054664 Get Quote

Executive Summary & Strategic Value
Methyl 1-hydroxycyclohexanecarboxylate (M1HCC) is a critical "gateway intermediate" in

organic synthesis, particularly valued for its ability to introduce a quaternary carbon center

embedded within a lipophilic cyclohexyl ring. Unlike simple cyclohexyl esters, the presence of

the tertiary

-hydroxyl group provides a unique orthogonal handle for functionalization, spiro-cyclization, and
controlled dehydration.

In natural product synthesis and medicinal chemistry, M1HCC serves three primary strategic

functions:

-Unsaturated Ester Precursor: Controlled dehydration yields Methyl 1-
cyclohexenecarboxylate, a potent dienophile for constructing decalin cores (e.g., in terpene
synthesis).

Spirocyclic Lactone Scaffold: The tertiary alcohol serves as an internal nucleophile for

intramolecular trapping, essential for synthesizing spiro-lactone alkaloids and

sesquiterpenes.
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Quaternary Center Isostere: Used in drug development to modulate metabolic stability and

lipophilicity in acetylcholine receptor antagonists (e.g., Glycopyrrolate analogues).

Reactivity Profile & Divergent Synthesis
The utility of M1HCC lies in its "Reactivity Hub" status. The molecule contains two competing

functional groups—a hindered tertiary alcohol and a methyl ester—on a quaternary carbon.

This structure dictates a specific reactivity logic.

The Reactivity Hub Diagram
The following diagram maps the divergent synthetic pathways accessible from the M1HCC

core.
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Figure 1: Divergent synthetic pathways from M1HCC. The dehydration pathway (Red) is the

primary route for terpene core assembly.

Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure intermediate

purity before proceeding, preventing compounded yield losses in multi-step natural product

syntheses.

Protocol A: Synthesis of M1HCC (Optimized
Reformatsky Reaction)
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Context: While M1HCC can be purchased, in situ generation via the Reformatsky reaction

allows for the introduction of chiral auxiliaries or modified ring systems if needed.

Reagents:

Cyclohexanone (1.0 eq)

Methyl bromoacetate (1.2 eq)

Zinc dust (1.5 eq, activated)

Trimethyl borate (0.5 eq, optional moderator)

Solvent: THF/Benzene (1:1) or anhydrous THF.

Step-by-Step Workflow:

Zinc Activation (Critical): Wash Zn dust with 2% HCl, then water, ethanol, and ether. Dry

under high vacuum at 100°C. Causality: Unactivated zinc leads to induction periods and

runaway exotherms.

Initiation: Suspend Zn in THF. Add 10% of the Methyl bromoacetate/Cyclohexanone mixture.

Warm to 40°C until the solution turns cloudy (zinc insertion).

Addition: Dropwise add the remaining mixture over 1 hour, maintaining a gentle reflux.

Hydrolysis: Cool to 0°C. Quench with cold 10% H₂SO₄. Note: Acidic quench prevents the

formation of stable zinc alkoxides.

Extraction: Extract with Et₂O (3x). Wash combined organics with NaHCO₃ (sat.) and Brine.

Purification: Distillation (bp ~85°C at 12 mmHg) or Flash Column (Hexane/EtOAc 9:1).

Data Validation (Checkpoint):

IR: Strong -OH stretch (3500 cm⁻¹) and Ester C=O (1730 cm⁻¹).
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¹H NMR: Methyl singlet at ~3.7 ppm; absence of vinylic protons (confirms no premature

dehydration).

Protocol B: Dehydration to Methyl 1-
cyclohexenecarboxylate (The Dienophile Route)
Context: This is the most common application in natural product synthesis, converting M1HCC

into a Michael acceptor or Diels-Alder dienophile.

Reagents:

M1HCC (1.0 eq)

Thionyl Chloride (SOCl₂) (1.5 eq)

Pyridine (2.5 eq)

Solvent: Dry DCM or Benzene.

Step-by-Step Workflow:

Setup: Dissolve M1HCC in dry DCM containing Pyridine at -5°C.

Chlorination/Elimination: Add SOCl₂ dropwise. The reaction proceeds via an unstable

sulfite/chloride intermediate that eliminates spontaneously or upon warming.

Reflux: Warm to room temperature (or reflux if using Benzene) for 2 hours.

Quench: Pour onto ice water. Extract with Pentane (to remove pyridine easily).

Purification: Distillation is preferred to remove trace isomers.

Mechanism & Troubleshooting:

Regioselectivity: The conjugation with the ester drives the formation of the

-unsaturated product (endocyclic double bond) over the exocyclic isomer.

Validation: Disappearance of the -OH signal in IR; appearance of C=C stretch (~1650 cm⁻¹).
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Application Case Studies
Case Study 1: Construction of cis-Decalin Cores
(Terpene Synthesis)
Objective: Use the dehydrated derivative (M1CC) to build the AB-ring system common in

diterpenes (e.g., Clerodanes).

Workflow:

Dienophile Preparation: Protocol B (above).

Diels-Alder Cycloaddition: Reaction of M1CC with Danishefsky’s Diene or simple 1,3-

butadiene.

Conditions: Thermal (Toluene, 120°C, sealed tube) or Lewis Acid catalyzed (AlCl₃, -78°C).

Stereochemistry: The ester group typically directs endo selectivity, establishing the relative

stereochemistry at the ring junction.

Hydrolysis/Decarboxylation: Post-cyclization modification to remove the ester if it was used

solely as an activating group.

Case Study 2: Spirocyclic Lactonization (Alkaloid
Synthesis)
Objective: Synthesize a spiro-gamma-lactone quaternary center.

Workflow:

Alkylation: Treat M1HCC (protected if necessary, or using dianion chemistry) to extend the

chain at the alpha-position (difficult) or modify the ester.

Alternative Route: It is often better to perform the Reformatsky reaction using a substituted

bromoester to install the side chain during ring formation.

Lactonization: Acid-catalyzed cyclization where the tertiary -OH attacks a pendant carboxylic

acid or nitrile.
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Comparative Data: Reaction Conditions
Transformatio
n

Reagent
System

Yield Selectivity Notes

Synthesis

(Reformatsky)

Zn, THF,

B(OMe)₃
75-85% N/A

Borate prevents

aldol side-

reactions.

Dehydration

(Method A)
SOCl₂, Pyridine 88% >95% Standard;

scalable.

Dehydration

(Method B)

P₂O₅, Benzene,

Reflux
65% 90%

Harsher;

generates tarry

byproducts.

Reduction LiAlH₄, Et₂O 92% N/A

Yields 1-

(hydroxymethyl)c

yclohexanol.

Visualizing the Natural Product Workflow
The following diagram illustrates the specific application of M1HCC in constructing a Decalin

core, a ubiquitous motif in natural products like Forskolin or Clerodin.
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Figure 2: The "Hero" Workflow: From M1HCC to Decalin-based Natural Products via Diels-

Alder cycloaddition.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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